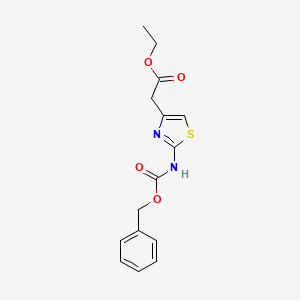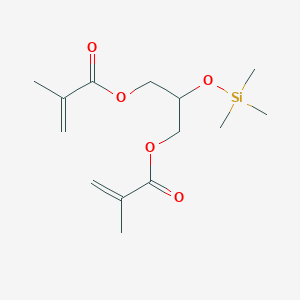
Dimethylmethoxy(3,3,3-trifluoropropyl)silane
Übersicht
Beschreibung
Dimethylmethoxy(3,3,3-trifluoropropyl)silane is a chemical compound with the molecular formula C6H13F3OSi . It has a molecular weight of 186.25 and is also known as Methyl (3,3,3-trifluoropropyl)dimethoxysilane . The compound is typically stored at temperatures between 2 to 8 degrees Celsius .
Molecular Structure Analysis
The InChI code for Dimethylmethoxy(3,3,3-trifluoropropyl)silane is 1S/C6H13F3OSi/c1-10-11(2,3)5-4-6(7,8)9/h4-5H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Dimethylmethoxy(3,3,3-trifluoropropyl)silane is a liquid at room temperature . It has a refractive index of 1.358 and a density of 1.089 g/mL at 20 °C .Wissenschaftliche Forschungsanwendungen
Battery Technology and Electrolytes
- Electrolyte Additives for Lithium-Ion Batteries : Dimethylmethoxy(3,3,3-trifluoropropyl)silane-related compounds have been explored as additives in PC-based electrolytes for lithium-ion batteries with graphite anodes. These additives can suppress the co-intercalation of PC, forming a cross-polymerized network on the graphite surface, thus enhancing the electrochemical properties of the electrolytes (Xia et al., 2008).
- Silane Compounds as Non-Aqueous Electrolyte Solvents : Novel silane compounds, including those with structures similar to Dimethylmethoxy(3,3,3-trifluoropropyl)silane, have been synthesized and used as electrolyte solvents in lithium-ion batteries. These compounds exhibit high lithium-ion conductivities and excellent cyclability, suggesting their potential in battery applications (Amine et al., 2006).
Polymer Science and Material Synthesis
- Synthesis of α-Amino-α‘-diazomethyl Ketones : The reaction of alkyl azides with silane compounds leads to the formation of α-amino-α‘-diazomethyl ketones, which can be further cyclized to N-substituted 3-azetidinones. This showcases the utility of silane compounds in complex organic synthesis (Desai & Aubé, 2000).
- Silane in Surface Modification : The gas-phase reaction of silane compounds with silica surfaces has been studied, highlighting their role in modifying surface properties through the formation of Si-O-Si linkages. This application is critical in developing materials with tailored surface functionalities (White & Tripp, 2000).
Surface Coatings and Hydrophobic Materials
- Development of Hydrophobic Aerogels : Silica gel networks modified with dimethoxy-methyl(3,3,3-trifluoropropyl) silane have been used to produce hydrophobic aerogels. These materials exhibit varying degrees of hydrophobicity and improved compressive properties, demonstrating the versatility of silane compounds in creating materials with specific surface energies (Duan et al., 2016).
Vapor Pressure Measurement
- Saturated Vapor Pressures of Silane Compounds : The saturated vapor pressures of compounds including Dimethylmethoxy(3,3,3-trifluoropropyl)silane have been measured, providing essential thermodynamic data for their application in various industrial processes. This information is crucial for the design and optimization of systems where these compounds are utilized (Jiang et al., 2020).
Safety And Hazards
This compound is classified as a flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Eigenschaften
IUPAC Name |
methoxy-dimethyl-(3,3,3-trifluoropropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F3OSi/c1-10-11(2,3)5-4-6(7,8)9/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLCLBZGWYJTHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)CCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13F3OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626233 | |
| Record name | Methoxy(dimethyl)(3,3,3-trifluoropropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylmethoxy(3,3,3-trifluoropropyl)silane | |
CAS RN |
4852-13-5 | |
| Record name | Methoxy(dimethyl)(3,3,3-trifluoropropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



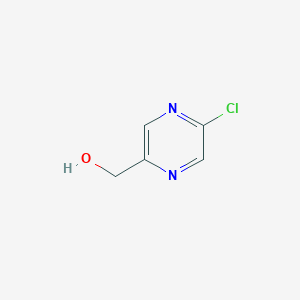
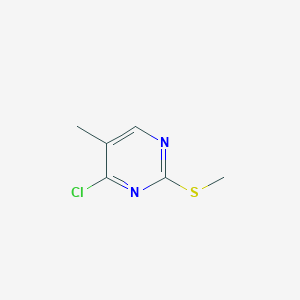
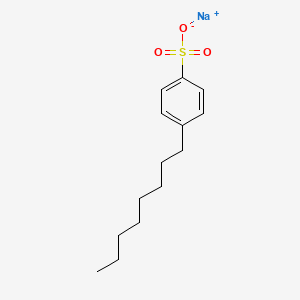

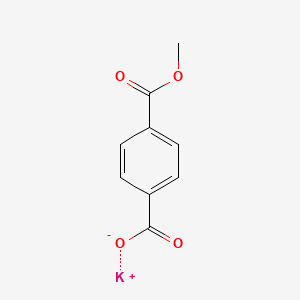
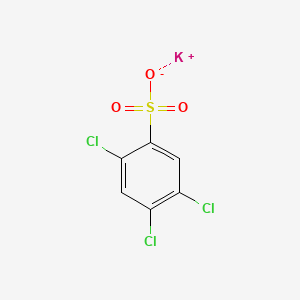

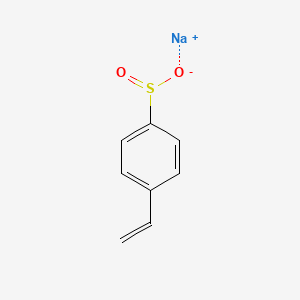
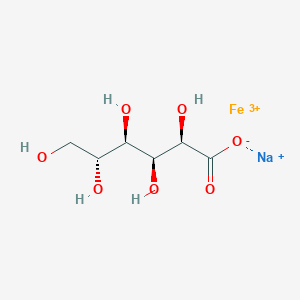

![Sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B1592538.png)

